Methyl 5-cyano-4-(2-ethoxyphenyl)-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate

Description

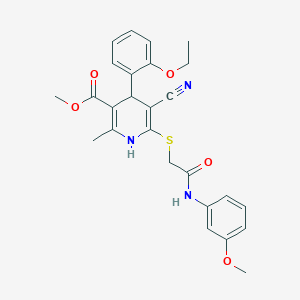

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, a scaffold known for its pharmacological versatility, including calcium channel modulation and antimicrobial activity. Its structure features a 1,4-DHP core substituted with a 2-ethoxyphenyl group at position 4, a methyl group at position 2, a cyano group at position 5, and a thioether-linked 3-methoxyphenylcarbamoyl moiety at position 4. The ester group at position 3 enhances solubility and bioavailability.

Properties

IUPAC Name |

methyl 5-cyano-4-(2-ethoxyphenyl)-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O5S/c1-5-34-21-12-7-6-11-19(21)24-20(14-27)25(28-16(2)23(24)26(31)33-4)35-15-22(30)29-17-9-8-10-18(13-17)32-3/h6-13,24,28H,5,15H2,1-4H3,(H,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHCZYZCRFWXDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2C(=C(NC(=C2C(=O)OC)C)SCC(=O)NC3=CC(=CC=C3)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the 1,4-Dihydropyridine Class

Key structural variations among 1,4-DHPs include substituents at positions 4 and 6, which critically influence electronic properties, steric effects, and intermolecular interactions. Below is a comparative analysis:

Key Observations:

- Aryl Substituents at Position 4 : The 2-ethoxyphenyl group in the target compound may improve π-π stacking with biological targets compared to AZ331/AZ257’s 2-furyl group, which is smaller and less electron-rich .

- Core Modifications : Tetrahydropyridine derivatives (e.g., ) exhibit reduced ring strain and altered conformational flexibility compared to 1,4-DHPs, affecting binding kinetics .

Functional Analogues in Dihydropyrimidine and Thienopyridine Classes

Compounds with heterocyclic cores resembling 1,4-DHPs but differing in ring structure or substitution patterns provide additional insights:

Key Observations:

- Thienopyridines: Fused-ring systems (e.g., ) enhance planarity and π-conjugation but may limit membrane permeability due to increased molecular rigidity .

Q & A

Q. What are the common synthetic routes for preparing this 1,4-dihydropyridine derivative?

The synthesis typically involves multi-step reactions, including cyclocondensation of substituted aldehydes, β-keto esters, and thiourea derivatives. A modified Hantzsch synthesis is often employed, with optimization of solvent systems (e.g., ethanol/water mixtures) and catalysts (e.g., trisodium citrate dihydrate) to improve regioselectivity and yield. For structural analogs, Gewald thiophene synthesis principles have been adapted to incorporate thioether linkages .

Q. How is the structural integrity of the compound confirmed after synthesis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated for related dihydropyridine derivatives . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to verify substituent positions and diastereomeric purity .

Q. What biological activities are associated with this compound’s structural motifs?

The 1,4-dihydropyridine core is known for calcium channel modulation, while the thioether and aryl substituents may confer antimicrobial or anticancer properties. Structure-activity relationship (SAR) studies on analogs suggest that the ethoxyphenyl and methoxyphenyl groups enhance lipophilicity, potentially improving membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during the thiomethylation step?

Byproduct formation often arises from competing nucleophilic attacks. To suppress this, use anhydrous dimethylformamide (DMF) as a solvent and maintain temperatures below 0°C during the addition of sodium hydride (NaH). Monitoring via thin-layer chromatography (TLC) with iodine visualization helps track intermediate formation. For scale-up, continuous flow reactors reduce thermal degradation .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

Discrepancies may stem from assay variability (e.g., cell line selection) or impurities. To address this:

- Validate compound purity using HPLC (>98%) and differential scanning calorimetry (DSC) for polymorph screening.

- Perform parallel assays under standardized conditions (e.g., MIC for antimicrobial activity, MTT for cytotoxicity).

- Use computational docking to predict binding affinities to target proteins (e.g., L-type calcium channels) and correlate with experimental IC₅₀ values .

Q. How can the compound’s metabolic stability be assessed preclinically?

Conduct microsomal stability assays using liver microsomes (human or rodent) with NADPH cofactors. Analyze metabolite profiles via LC-MS/MS. For in vivo studies, radiolabeled analogs (e.g., ¹⁴C at the methoxy group) enable tracking of biodistribution and excretion pathways .

Q. What mechanistic insights explain the compound’s selectivity toward specific kinase targets?

Molecular dynamics simulations (MDS) and free-energy perturbation (FEP) calculations can model interactions with kinase ATP-binding pockets. For example, the ethoxyphenyl moiety may form π-π stacking with Phe residues in the active site, while the thioether linker stabilizes hydrophobic interactions. Validate hypotheses via alanine scanning mutagenesis .

Methodological Considerations

- Data Reproducibility : Ensure synthetic batches are characterized with identical analytical protocols (e.g., NMR solvent, SC-XRD parameters) .

- Contradiction Analysis : Use orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to cross-verify binding data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.